molecular formula C10H10N4O3 B1421425 2-(2,4-ジオキソ-1,4-ジヒドロキナゾリン-3(2H)-イル)アセトヒドラジド CAS No. 1206154-66-6

2-(2,4-ジオキソ-1,4-ジヒドロキナゾリン-3(2H)-イル)アセトヒドラジド

カタログ番号: B1421425
CAS番号: 1206154-66-6
分子量: 234.21 g/mol
InChIキー: BBIUTKWWDHKWBT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties . This compound, in particular, has garnered attention for its potential therapeutic applications.

科学的研究の応用

Anticonvulsant Activity

Research has demonstrated that 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide exhibits anticonvulsant properties. In vivo studies indicate that it effectively reduces convulsive syndromes without impairing motor coordination in animal models. The compound's mechanism involves the inhibition of carbonic anhydrase II, which is hypothesized to be a critical factor in its anticonvulsant efficacy .

Anticancer Potential

Recent studies have explored the anticancer applications of this compound. It has been evaluated against various cancer cell lines, including A549 (lung cancer), DU145 (prostate cancer), B16-F10 (melanoma), and HepG2 (liver cancer). The results indicated that certain derivatives of the compound displayed significant cytotoxicity against these cancer cell lines while maintaining safety profiles in non-cancerous cells .

Neurological Disorders

Due to its modulation of GABAA receptors, this compound is being investigated for potential applications in treating neurological disorders such as epilepsy and anxiety disorders. The enhancement of GABAergic signaling could provide therapeutic benefits in managing these conditions .

Case Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant activity of synthesized derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide. The findings revealed that these derivatives improved convulsive syndrome rates significantly in mice models. The study emphasized the importance of carbonic anhydrase II inhibition as a probable mechanism for the observed anticonvulsant effects .

Case Study 2: Anticancer Screening

In another investigation, a series of new quinazoline-amide hybrid molecules were synthesized from this compound and screened for cytotoxicity against multiple cancer cell lines. Compounds demonstrated potent anticancer activity while showing minimal toxicity to non-cancerous cells. This highlights the therapeutic potential of these hybrids in cancer treatment .

生化学分析

Biochemical Properties

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including carbonic anhydrase II and the GABAA receptor. The compound acts as an inhibitor of carbonic anhydrase II, which is an enzyme involved in the reversible hydration of carbon dioxide. By inhibiting this enzyme, 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide can affect pH regulation and ion transport in cells .

Additionally, 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide functions as a positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site. This interaction enhances the receptor’s response to the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased inhibitory signaling in the central nervous system .

Cellular Effects

The effects of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide on various cell types and cellular processes are profound. In neuronal cells, the compound’s modulation of the GABAA receptor results in enhanced inhibitory neurotransmission, which can reduce neuronal excitability and prevent seizures . This anticonvulsant effect has been demonstrated in vivo using the pentylenetetrazole-induced seizure model in mice .

Furthermore, 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide has been shown to influence cell signaling pathways and gene expression. By inhibiting carbonic anhydrase II, the compound can alter intracellular pH and ion homeostasis, which may impact various cellular functions, including metabolism and proliferation .

Molecular Mechanism

At the molecular level, 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide exerts its effects through specific binding interactions with target biomolecules. The compound binds to the benzodiazepine binding site on the GABAA receptor, enhancing the receptor’s affinity for GABA and potentiating its inhibitory effects . This allosteric modulation increases chloride ion influx into neurons, leading to hyperpolarization and reduced excitability.

In addition, 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide inhibits carbonic anhydrase II by binding to its active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts pH regulation and ion transport, affecting cellular processes dependent on these functions.

Temporal Effects in Laboratory Settings

The stability and temporal effects of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide have been studied in laboratory settings. The compound has shown stability under various conditions, with minimal degradation over time . Long-term studies in vitro and in vivo have demonstrated sustained anticonvulsant effects, with no significant loss of efficacy over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide vary with dosage. At lower doses, the compound exhibits potent anticonvulsant activity without significant adverse effects . At higher doses, toxic effects such as sedation and motor impairment have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations, including hydroxylation and conjugation . These metabolic processes facilitate the compound’s excretion and reduce its bioavailability. The interactions with enzymes such as cytochrome P450 play a crucial role in its metabolism .

Transport and Distribution

The transport and distribution of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it is distributed to various tissues, including the liver, kidneys, and lungs, where it may accumulate and exert localized effects .

Subcellular Localization

The subcellular localization of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with its target biomolecules . This localization is essential for its activity, as it allows the compound to modulate cellular processes at multiple levels.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide typically involves the condensation of 2,4-dioxo-1,4-dihydroquinazoline with acetohydrazide under specific reaction conditions. The process often requires a catalyst and controlled temperature to ensure the desired product yield .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and efficiency .

化学反応の分析

Types of Reactions

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

類似化合物との比較

Similar Compounds

Uniqueness

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide is unique due to its dual role as a positive allosteric modulator of the GABAA receptor and an inhibitor of carbonic anhydrase II. This dual mechanism contributes to its potent anticonvulsant activity, distinguishing it from other similar compounds .

生物活性

2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide is a heterocyclic compound derived from the quinazolinone family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of neurology and oncology. Its biological activity is primarily attributed to its interactions with specific receptors and enzymes in the body.

The compound functions as a dual positive allosteric modulator of the GABAA receptor and an inhibitor of carbonic anhydrase II .

  • GABAA Receptor Modulation : By enhancing the receptor's response to gamma-aminobutyric acid (GABA), it increases inhibitory signaling in the central nervous system, which may contribute to its anticonvulsant effects.
  • Carbonic Anhydrase II Inhibition : This inhibition affects pH regulation and ion transport within cells, suggesting a role in managing acid-base balance in physiological processes.

Anticonvulsant Activity

Research indicates that 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide exhibits significant anticonvulsant properties. In vivo studies have shown that it improves convulsive syndrome rates in animal models without impairing motor coordination . The compound's mechanism is believed to involve its interaction with carbonic anhydrase II, which plays a crucial role in the anticonvulsant effect .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. Studies reveal that derivatives of quinazolinones exhibit selective cytotoxicity against various cancer cell lines. For instance, certain derivatives showed low IC50 values against human cancer cell lines such as HepG2 and LN-229, indicating potent antiproliferative effects .

Comparative Analysis

To better understand the biological activity of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide, a comparison with similar compounds can provide insights into its unique properties.

Compound NameMechanism of ActionBiological ActivityNotable Findings
2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamidesGABAA receptor modulationAnticonvulsantSimilar efficacy but less selectivity
Quinazolin-4(3H)-one derivativesVarious receptor interactionsAnticonvulsant and CNS depressantBroader range of activities but lower potency against specific targets

Case Studies

  • Anticonvulsant Study : A systematic evaluation of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide demonstrated its efficacy in reducing seizure activity in mice models. The study highlighted that the compound did not impair motor coordination, making it a candidate for further research in epilepsy treatments .
  • Anticancer Screening : In vitro screening against multiple cancer cell lines revealed that certain derivatives of this compound exhibited strong antiproliferative effects. For example, compounds with nitrophenyl substituents showed IC50 values as low as 0.77 µM against LN-229 cells . This suggests a promising avenue for developing new cancer therapies based on this scaffold.

The pharmacokinetic profile of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide indicates favorable absorption when administered intraperitoneally. Its interaction with biochemical pathways highlights its potential to influence neurotransmission and metabolic processes through enzyme inhibition and receptor modulation.

特性

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c11-13-8(15)5-14-9(16)6-3-1-2-4-7(6)12-10(14)17/h1-4H,5,11H2,(H,12,17)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIUTKWWDHKWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide
Reactant of Route 3
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide
Reactant of Route 4
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide
Reactant of Route 6
Reactant of Route 6
2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。